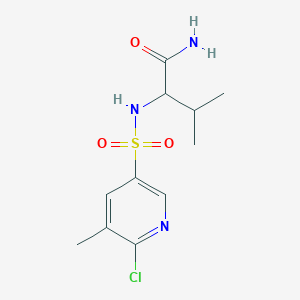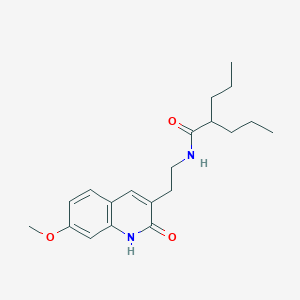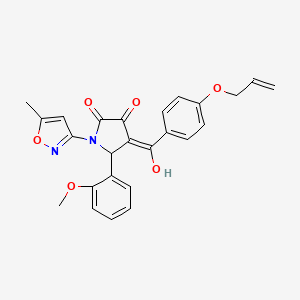
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of interest in both scientific research and various industrial applications. Characterized by its complex molecular structure, it integrates elements like isoxazole, pyrrolone, and benzoyl groups, making it a multifunctional compound.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process typically involves the following key steps:
Formation of the benzoyl group: : This is usually achieved by acylation of an allyloxy-substituted benzene derivative.
Introduction of the isoxazolyl group: : This step involves the cyclization of an appropriate precursor molecule in the presence of suitable catalysts and conditions, often using reagents like hydroxylamine.
Construction of the pyrrolone core: : The pyrrolone ring is commonly formed through a combination of condensation and cyclization reactions.
Substitution and addition reactions: : Throughout the synthesis, various substitution reactions introduce the hydroxy, methoxy, and methyl groups into the appropriate positions on the core structure.
Industrial Production Methods
In industrial settings, the synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would likely be optimized for scale. This involves:
Continuous flow reactors: : To ensure precise control over reaction conditions and improve yield.
Automation: : Utilizing automated synthesis machines to reduce human error and improve reproducibility.
Purification techniques: : Employing methods like crystallization, chromatography, and recrystallization to obtain a high-purity product.
化学反応の分析
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form different derivatives depending on the reagents and conditions used, such as oxidizing agents like permanganates or peroxides.
Reduction: : Reduction can alter the functional groups, using agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions can occur on different parts of the molecule, influenced by the presence of activating or deactivating groups.
Condensation: : This compound can undergo condensation reactions with various reagents to form larger and more complex structures.
科学的研究の応用
Chemistry
Catalysis: : This compound may serve as a ligand or active component in catalytic processes.
Material Science: : It can be a building block for the development of new materials with specific properties.
Biology and Medicine
Drug Development: : It may be investigated for potential therapeutic effects, especially given its complex molecular structure.
Biochemical Research: : It can be used as a probe to study biochemical pathways and interactions.
Industry
Polymer Synthesis: : It could be a monomer or additive in the creation of specialized polymers.
Chemical Sensors: : Its unique structural features may be exploited in the design of sensors for detecting specific chemicals.
作用機序
The mechanism of action for 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is context-dependent:
Molecular Targets: : It could interact with specific enzymes or receptors, altering their activity.
Pathways: : It may participate in or modulate biochemical pathways involving oxidative stress, signal transduction, or other cellular processes.
類似化合物との比較
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be compared to other similar compounds:
4-(4-(Methoxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: : The difference in the allyloxy vs. methoxy group can significantly affect reactivity and application.
3-Hydroxy-4-(4-(methoxy)benzoyl)-1H-pyrrol-2(5H)-one: : Similar core structure, but lacking some substituents, which alters its properties.
4-(4-(Allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: : Structural isomers that may have different biological or chemical properties.
By comparing these compounds, we can highlight the unique functional groups and the resulting distinct characteristics of this compound. This not only showcases its uniqueness but also sets the stage for understanding its specialized applications and potential.
特性
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-3)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXHXLEOFYVSC-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)
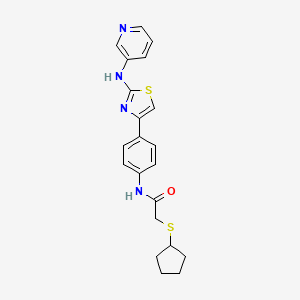
![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)
![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)
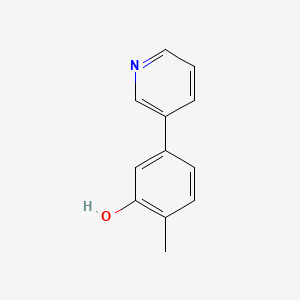
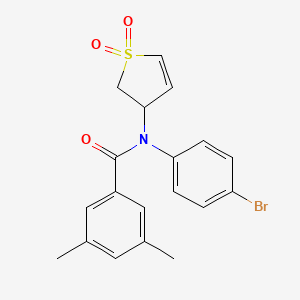
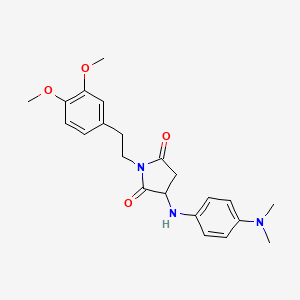

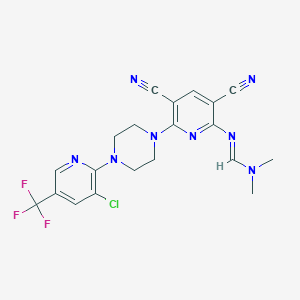
![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)
![1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2524297.png)
